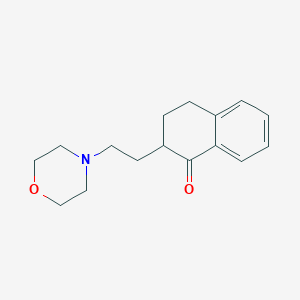
2-(2-Morpholinoethyl)tetralin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Morpholinoethyl)tetralin-1-one, also known as 2-Me-MA, is a research chemical that belongs to the class of tetralin derivatives. It is a selective agonist for the 5-HT1A receptor and has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism Of Action
The mechanism of action of 2-(2-Morpholinoethyl)tetralin-1-one involves its selective agonism of the 5-HT1A receptor. This leads to the activation of various downstream signaling pathways and the modulation of neurotransmitter release, ultimately leading to changes in behavior and physiology.
Biochemical And Physiological Effects
Studies have shown that 2-(2-Morpholinoethyl)tetralin-1-one can produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2-Morpholinoethyl)tetralin-1-one in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise and targeted studies. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Future Directions
There are several future directions for research involving 2-(2-Morpholinoethyl)tetralin-1-one. One area of interest is its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders such as anxiety and depression. Additionally, further studies are needed to elucidate its precise mechanism of action and to explore its potential applications in other fields such as drug discovery and neuropharmacology.
In conclusion, 2-(2-Morpholinoethyl)tetralin-1-one is a research chemical that has shown promise for its potential applications in the field of neuroscience and pharmacology. Its high selectivity for the 5-HT1A receptor and range of biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-Morpholinoethyl)tetralin-1-one involves the reaction of 1-tetralone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as chromatography and recrystallization.
Scientific Research Applications
2-(2-Morpholinoethyl)tetralin-1-one has been used extensively in scientific research for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
properties
CAS RN |
149247-13-2 |
|---|---|
Product Name |
2-(2-Morpholinoethyl)tetralin-1-one |
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2 |
InChI Key |
VCEUZQKLBBLPKZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
synonyms |
2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



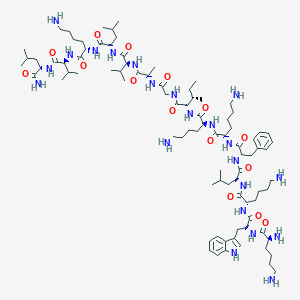

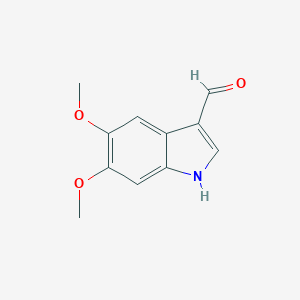
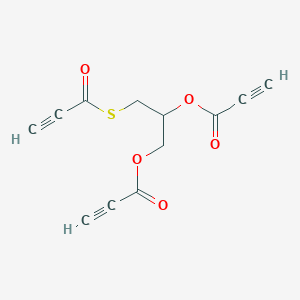


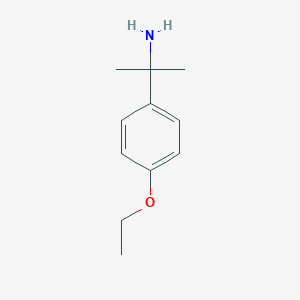
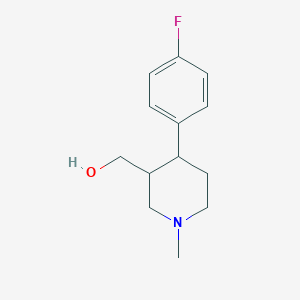
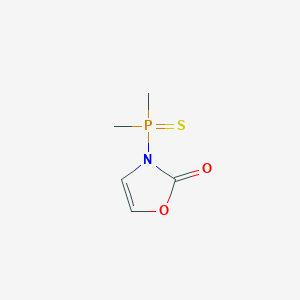
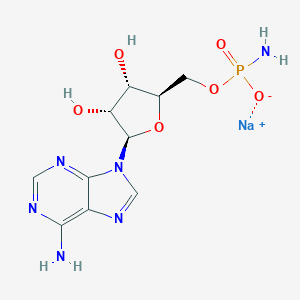
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
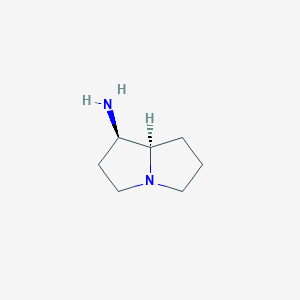
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)